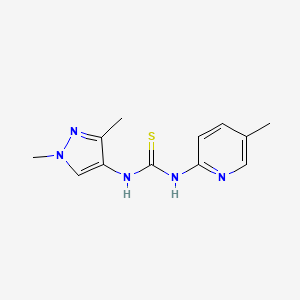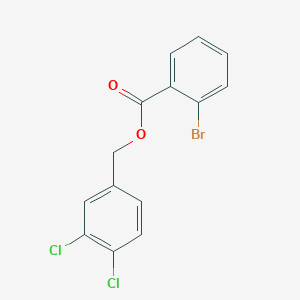
1-(1,3-dimethyl-1H-pyrazol-4-yl)-3-(5-methylpyridin-2-yl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N’-(5-METHYL-2-PYRIDYL)THIOUREA is a thiourea derivative that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring and a pyridine ring connected through a thiourea linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N’-(5-METHYL-2-PYRIDYL)THIOUREA typically involves the reaction of 1,3-dimethyl-4-amino-pyrazole with 5-methyl-2-isothiocyanatopyridine. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing cost-effective purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N’-(5-METHYL-2-PYRIDYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyrazole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction could produce amines.
Applications De Recherche Scientifique
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N’-(5-METHYL-2-PYRIDYL)THIOUREA involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding sites. The exact pathways and targets depend on the specific application being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N’-(2-PYRIDYL)THIOUREA
- N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N’-(3-METHYL-2-PYRIDYL)THIOUREA
- N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N’-(4-METHYL-2-PYRIDYL)THIOUREA
Uniqueness
N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N’-(5-METHYL-2-PYRIDYL)THIOUREA is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.
Propriétés
Formule moléculaire |
C12H15N5S |
|---|---|
Poids moléculaire |
261.35 g/mol |
Nom IUPAC |
1-(1,3-dimethylpyrazol-4-yl)-3-(5-methylpyridin-2-yl)thiourea |
InChI |
InChI=1S/C12H15N5S/c1-8-4-5-11(13-6-8)15-12(18)14-10-7-17(3)16-9(10)2/h4-7H,1-3H3,(H2,13,14,15,18) |
Clé InChI |
CVPITEVMORQBBE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C=C1)NC(=S)NC2=CN(N=C2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(4-chloro-3-methylphenoxy)methyl]-N-{4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl}furan-2-carboxamide](/img/structure/B10942342.png)
![N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-(naphthalen-2-ylsulfonyl)propanamide](/img/structure/B10942343.png)
![[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][2-(1H-pyrrol-1-yl)phenyl]methanone](/img/structure/B10942349.png)
![9-ethyl-8-methyl-2-[(3-methyl-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10942353.png)
![N-(3-chloro-2-methylphenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10942357.png)
![[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][1-(methylsulfonyl)piperidin-3-yl]methanone](/img/structure/B10942362.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B10942372.png)
![2-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10942379.png)
![3-{(Z)-[3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylidene]methyl}-9-methyl-9H-carbazole](/img/structure/B10942387.png)
![5-[(2,3,5,6-tetrafluorophenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B10942393.png)
![11-(difluoromethyl)-5-[[11-(difluoromethyl)-6-hydroxy-13-methyl-4-oxo-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-5-yl]-pyridin-4-ylmethyl]-6-hydroxy-13-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B10942398.png)
![4-[2-(3,4-diethoxyphenyl)ethyl]-5-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-4H-1,2,4-triazole-3-thiol](/img/structure/B10942402.png)

![2,4-dichloro-5-({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B10942410.png)
